BenchChemオンラインストアへようこそ!

N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Physicochemical Profiling Drug Design

N,3-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 1327556-09-1, MW 215.26 g/mol, C12H13N3O) is a fully substituted pyrazole-4-carboxamide bearing a 1-phenyl, 3-methyl, and N-methyl carboxamide motif. This compound belongs to the broader pyrazole-4-carboxamide class, a scaffold extensively explored for succinate dehydrogenase (SDH) inhibition in agrochemical fungicide development and for kinase inhibition in anticancer drug discovery.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 1327556-09-1
Cat. No. B2693832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
CAS1327556-09-1
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESCC1=NN(C=C1C(=O)NC)C2=CC=CC=C2
InChIInChI=1S/C12H13N3O/c1-9-11(12(16)13-2)8-15(14-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)
InChIKeyAITPRHVQANEZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,3-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 1327556-09-1): Structural Identity and Compound Class Baseline for Procurement Evaluation


N,3-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 1327556-09-1, MW 215.26 g/mol, C12H13N3O) is a fully substituted pyrazole-4-carboxamide bearing a 1-phenyl, 3-methyl, and N-methyl carboxamide motif . This compound belongs to the broader pyrazole-4-carboxamide class, a scaffold extensively explored for succinate dehydrogenase (SDH) inhibition in agrochemical fungicide development [1] and for kinase inhibition in anticancer drug discovery [2]. Its structural architecture—featuring a tertiary N-methyl amide at the 4-position rather than the more common N-phenyl or primary amide—constitutes a regiospecific substitution pattern that distinguishes it from the historical carboxin-inspired analogs such as 1,3-dimethyl-N-phenylpyrazole-4-carboxamide (CAS 64429-34-1) [1]. This compound is currently available as a research-grade building block with a catalog purity specification of 90% .

Why Generic Pyrazole-4-carboxamide Substitution Is Not Reliable for N,3-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 1327556-09-1)


Within the C12H13N3O isomeric family, the precise position of methyl and phenyl substituents on the pyrazole core and carboxamide nitrogen critically determines hydrogen-bonding capacity, lipophilicity, and molecular recognition. The target compound possesses a tertiary N-methyl carboxamide (H-acceptors: 3) that cannot act as a hydrogen-bond donor at the amide position, whereas its closest regioisomer, 1,3-dimethyl-N-phenylpyrazole-4-carboxamide (CAS 64429-34-1), bears a secondary N-phenyl amide (H-acceptors: 2, H-donors: 1) [1]. This single atomic substitution shifts the topological polar surface area (TPSA) from 46.92 Ų to 50.41 Ų and LogP from 1.54 to 2.36 [1], altering both permeability and aqueous solubility profiles. Furthermore, the 1,5-dimethyl positional isomer (CAS 85290-81-9) shares an identical TPSA (46.9 Ų) and LogP (1.5) with the target compound, yet the methyl group migration from position 3 to position 5 modifies the steric and electronic environment of the pyrazole ring in a manner that can redirect kinase vs. SDH target selectivity [2][3]. Simple class-level substitution without regiospecific verification therefore risks procurement of a compound with fundamentally different target engagement potential.

Quantitative Differentiation Evidence for N,3-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 1327556-09-1) vs. Closest Analogs


Hydrogen-Bond Acceptor Count: N-Methyl Carboxamide vs. N-Phenyl Carboxamide Regioisomers

The target compound's N-methyl carboxamide motif provides three hydrogen-bond acceptor sites (carbonyl O, pyrazole N2, and amide N), compared to only two acceptors in the N-phenyl carboxamide regioisomers 1,3-dimethyl-N-phenylpyrazole-4-carboxamide (CAS 64429-34-1) and 1,5-dimethyl-N-phenylpyrazole-4-carboxamide (CAS 85290-81-9), both of which lack a tertiary amide nitrogen available for H-bond acceptance [1][2]. This difference is structurally verifiable from the molecular formulas and SMILES representations: the target compound (O=C(NC)C1=CN(N=C1C)c2ccccc2) contains an N–CH3 amide, whereas the comparators contain an N–Ph amide [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity (LogP) Differentiation: Target Compound vs. N-Phenyl Carboxamide Analog

The computed partition coefficient (LogP) of the target compound is 1.54, substantially lower than the 2.36 measured for its closest structural analog 1,3-dimethyl-N-phenylpyrazole-4-carboxamide (CAS 64429-34-1) [1]. This ΔLogP of −0.82 log units corresponds to an approximately 6.6-fold lower predicted octanol-water partition coefficient, indicating significantly reduced lipophilicity for the target compound. Notably, the 1,5-dimethyl regioisomer (CAS 85290-81-9) shares a nearly identical LogP of 1.5 with the target, demonstrating that the N-phenyl→N-methyl substitution, rather than the pyrazole methyl position, is the dominant driver of lipophilicity in this series [2].

ADME Lipophilicity Permeability

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability Differentiation

The target compound's TPSA of 46.92 Ų lies below the widely accepted 60 Ų threshold for good oral absorption, whereas the comparator 1,3-dimethyl-N-phenylpyrazole-4-carboxamide (CAS 64429-34-1) exceeds 50 Ų (TPSA = 50.41 Ų) [1]. This 3.49 Ų difference arises from the replacement of the aniline N–H (polar contributor) with an N–CH3 group. The 1,5-dimethyl regioisomer (CAS 85290-81-9) shares a virtually identical TPSA of 46.9 Ų with the target compound [2], confirming that TPSA is governed by the carboxamide N-substituent rather than the pyrazole methyl position. All three compounds have identical molecular weight (~215.25 Da) and rotatable bond count (2), making TPSA and LogP the primary differentiators in drug-likeness profiling [1][2].

Drug-likeness Oral Bioavailability Physicochemical Properties

N-Methyl vs. Primary Amide: Predicted Metabolic Stability Advantage

The target compound features an N-methyl tertiary amide at the 4-carboxamide position, whereas the closely related analog 3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 1707368-77-1, MW 201.22) bears a primary amide (–CONH2) . N-Methylation of carboxamides is a well-established medicinal chemistry strategy to reduce susceptibility to amidase-mediated hydrolysis, as the tertiary amide lacks the primary amide N–H hydrogen that participates in the catalytic mechanism of amidase enzymes [1]. While direct comparative metabolic stability data for this specific compound pair are not available in the public domain, the structural rationale is grounded in the broadly validated principle that N-methyl amides exhibit prolonged metabolic half-lives compared to their primary amide counterparts across multiple chemotypes [1].

Metabolic Stability Amide N-Methylation Drug Metabolism

Class-Level Evidence: Pyrazole-4-carboxamide Scaffold as Succinate Dehydrogenase Inhibitor (SDHI) with Boscalid Benchmarking

The pyrazole-4-carboxamide scaffold has been validated as a succinate dehydrogenase inhibitor (SDHI) pharmacophore in multiple studies. In a recent study by Luo et al. (2023), novel pyrazole-4-carboxamide derivatives containing an oxime ether fragment demonstrated SDH inhibitory activity against Rhizoctonia solani with IC50 values as low as 3.3 μM for the most potent analog (E1), outperforming the commercial SDHI boscalid (IC50 = 7.9 μM) [1]. The target compound's 1-phenyl-3-methyl-N-methyl substitution pattern places it within this pharmacophore space, with the N-methyl carboxamide providing a distinct hydrogen-bonding profile compared to the N-phenyl amide fragment prevalent in many reported SDHI leads [2]. While no direct SDH inhibition data for the exact target compound have been published, the structural congruence with the validated SDHI core scaffold supports its utility as a probe or fragment for SDHI-targeted screening cascades [1][2].

Antifungal Succinate Dehydrogenase Agrochemical SDHI Fungicide

Class-Level Evidence: Pyrazole-4-carboxamide Scaffold as Kinase Inhibitor with Dual Aurora Kinase A/B Activity

The pyrazole-4-carboxamide scaffold has demonstrated potent kinase inhibitory activity in multiple medicinal chemistry programs. Yevale et al. reported that pyrazole-4-carboxamide analog 6k exhibited dual Aurora kinase A/B inhibition with IC50 values of 0.43 μM and 0.67 μM against HeLa and HepG2 cancer cell lines, respectively [1]. Additionally, patent literature describes 3-aminopyrazole-4-carboxamide derivatives as selective JAK1 and JAK2 kinase inhibitors with nanomolar potency . The target compound's 1-phenyl-3-methyl-N-methyl substitution differentiates it from existing kinase inhibitor chemotypes primarily through its tertiary N-methyl amide, which eliminates a hydrogen-bond donor while retaining acceptor functionality—a feature that can modulate kinase hinge-region binding interactions [1]. No direct kinase inhibition data for the exact target compound are publicly available; procurement for kinase screening should be based on its structural complementarity to the validated pyrazole-4-carboxamide kinase inhibitor pharmacophore.

Kinase Inhibition Aurora Kinase Anticancer Cancer Biology

Recommended Research and Industrial Application Scenarios for N,3-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 1327556-09-1)


Fragment-Based Screening for Novel Succinate Dehydrogenase Inhibitors (SDHI) in Agrochemical Discovery

The target compound's pyrazole-4-carboxamide core aligns with the established SDHI pharmacophore validated by Luo et al. (2023), where structurally related analogs achieved IC50 values as low as 3.3 μM against R. solani SDH, surpassing boscalid (IC50 = 7.9 μM) [1]. Its N-methyl carboxamide motif provides a distinct hydrogen-bonding geometry compared to N-phenyl amide SDHIs, making it a valuable fragment for scaffold-hopping campaigns aimed at overcoming resistance to existing SDHI fungicides [1][2]. Procure this compound for SDH enzyme inhibition assays and structure-based lead optimization programs in crop protection research.

Kinase Inhibitor Screening Libraries for Anticancer Drug Discovery

The pyrazole-4-carboxamide scaffold has demonstrated sub-micromolar activity against Aurora kinases A/B (IC50 = 0.43–0.67 μM) and nanomolar potency against JAK family kinases in published studies [1][2]. The target compound's unique N-methyl amide substitution (H-acceptors: 3, H-donors: 1) offers a differentiated hinge-binding interaction profile compared to primary or N-phenyl amide kinase inhibitors [3]. Its favorable physicochemical profile (TPSA = 46.92 Ų, LogP = 1.54) predicts acceptable cell permeability for cellular kinase assays [3]. Procure this compound for inclusion in diversity-oriented kinase inhibitor screening decks and SAR expansion around the pyrazole-4-carboxamide chemotype.

Physicochemical Property Benchmarking for N-Methyl Amide Bioisostere Evaluation

The head-to-head comparison data demonstrate that substituting an N-phenyl amide (CAS 64429-34-1) with an N-methyl amide (target compound) reduces LogP by 0.82 units (from 2.36 to 1.54) and TPSA by 3.49 Ų (from 50.41 to 46.92 Ų) [1][2][3]. This compound pair constitutes an ideal matched molecular pair for systematically evaluating the impact of amide N-substitution on membrane permeability, metabolic stability, and target binding in a controlled chemical context. Procure both the target compound and CAS 64429-34-1 as a matched pair for comparative ADME and target engagement studies.

Regioisomer Selectivity Studies: 3-Methyl vs. 5-Methyl Pyrazole Substitution Effects on Biological Activity

The target compound (3-methyl) and its 1,5-dimethyl-N-phenyl regioisomer (CAS 85290-81-9) share nearly identical TPSA (46.92 vs. 46.9 Ų) and LogP (1.54 vs. 1.5) yet differ in the position of the pyrazole methyl group [1][2]. This regioisomeric pair enables clean interrogation of how methyl group position on the pyrazole ring affects target selectivity (e.g., SDH vs. kinase inhibition) independent of confounding physicochemical variables. The Huppatz (1983) study demonstrated that 1,3-dimethyl and 1,5-dimethyl pyrazole carboxamides exhibit distinct biological properties as carboxin analogs [3]. Procure the target compound alongside CAS 85290-81-9 for controlled regioisomer selectivity profiling in enzyme and cell-based assays.

Quote Request

Request a Quote for N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.